molecular formula C15H12F2O B1327623 2'-Fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-35-6

2'-Fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327623
CAS No.: 898767-35-6
M. Wt: 246.25 g/mol
InChI Key: LPXUJNNYNAITBS-UHFFFAOYSA-N
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Description

2'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 90418-21-6) is a halogenated propiophenone derivative featuring fluorine substituents at the 2' position of one phenyl ring and the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₅H₁₁F₂O, with a molecular weight of 254.25 g/mol . This compound is part of a broader class of fluorinated aromatic ketones, which are frequently employed as intermediates in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXUJNNYNAITBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644539
Record name 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50644539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-35-6
Record name 1-Propanone, 1-(2-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2’-Fluoro-3-(3-fluorophenyl)propiophenone typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Fluoro-3-(3-fluorophenyl)propiophenone may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2’-Fluoro-3-(3-fluorophenyl)propiophenone is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of biological pathways and mechanisms involving fluorinated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-fluoro-3-(3-fluorophenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 90418-21-6 C₁₅H₁₁F₂O 254.25 2'-F, 3-(3-F-phenyl) High metabolic stability; used in antimicrobial agent synthesis
4'-Fluoro-3-(3-fluorophenyl)propiophenone 898789-17-8 C₁₅H₁₁F₂O 254.25 4'-F, 3-(3-F-phenyl) Altered electronic effects due to para-fluorine; lower logP (-2.9 to -3.2)
3'-Fluoro-3-(3-methoxyphenyl)propiophenone 898774-72-6 C₁₆H₁₅FO₂ 258.29 3'-F, 3-(3-OCH₃-phenyl) Methoxy group improves solubility; potential CNS activity due to enhanced permeability
2'-Carboethoxy-3-(3-fluorophenyl)propiophenone 898788-88-0 C₁₈H₁₇FO₃ 300.32 2'-COOEt, 3-(3-F-phenyl) Ester group increases steric bulk; used in catalytic amination studies
4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone 898767-47-0 C₁₅H₁₀BrF₂O 335.15 4'-Br, 2'-F, 3-(3-F-phenyl) Bromine enhances electrophilicity; lower synthetic yield (12%) in amination reactions
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-04-7 C₁₆H₁₄ClFO₂ 292.73 2'-Cl, 4'-F, 3-(3-OCH₃-phenyl) Dual halogen substitution increases reactivity; boiling point 404.9°C (predicted)

Key Comparative Insights

Substituent Position and Electronic Effects: The 2'-fluoro substitution in the target compound reduces steric hindrance compared to 4'-bromo-2'-fluoro derivatives, facilitating higher yields in catalytic amination (e.g., 11% yield for propiophenone vs. 12% for brominated analogs) . Methoxy groups (e.g., in 3'-fluoro-3-(3-methoxyphenyl)propiophenone) enhance solubility and blood-brain barrier penetration (logP ~ -3.0), similar to antipsychotic drugs .

Biological Activity: Fluorinated triazole analogs (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) exhibit antimicrobial activity, suggesting the 3-fluorophenyl moiety in the target compound may confer similar properties .

Synthetic Challenges: Propiophenone derivatives with bulky substituents (e.g., trifluoromethyl or carboethoxy groups) show lower yields in hydrogenation and amination reactions due to steric hindrance . Dual halogenation (e.g., 2'-chloro-4'-fluoro) requires precise reaction conditions to avoid byproducts, as seen in multi-step syntheses involving morpholine and sulfur .

Biological Activity

2'-Fluoro-3-(3-fluorophenyl)propiophenone is a fluorinated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. The unique structural characteristics of this compound, including the presence of fluorine atoms, may influence its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O, with a molecular weight of 246.26 g/mol. Its structure includes a propiophenone moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
  • Anticancer Potential : Investigations into the anticancer effects of fluorinated compounds have shown promise, with some studies indicating that this compound may inhibit cancer cell proliferation through various mechanisms.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions and growth inhibition in cancer cells.
  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways that are critical for cell survival and proliferation.
  • DNA Interaction : The compound may interact with DNA, affecting gene expression and potentially leading to apoptosis in malignant cells.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Studies

In a series of experiments detailed in , researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes key differences in biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantModerateEnzyme inhibition, receptor binding
2'-Fluoro-4-(fluorophenyl)propiophenoneModerateLowPrimarily enzyme inhibition
2',6-DifluoroacetophenoneLowSignificantDNA interaction

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